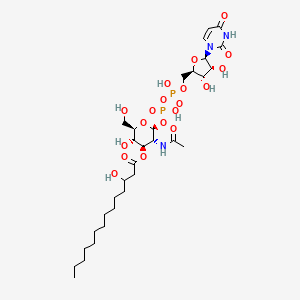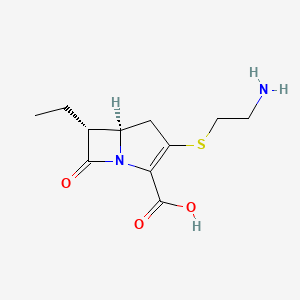
8-Dehydroxythienamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS-5 is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Structural Basis and Antibiotic Activity
- 8-Dehydroxythienamycin, a derivative of aminoglycoside antibiotics, possesses a unique structural feature crucial for its biological activity. This central structural component, similar to 2-deoxystreptamine in most aminoglycosides, plays a significant role in the broad antibacterial spectrum and efficacy of these antibiotics, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
Potential in Treating Multidrug-Resistant Strains
- In light of the increasing frequency of resistant bacterial strains, 8-Dehydroxythienamycin may be considered as a potential alternative in combating such pathogens. Research on fosfomycin has highlighted the need to reconsider the value of older antibiotics in treating multidrug-resistant bacteria, indicating a similar potential for 8-Dehydroxythienamycin derivatives (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Role in Latent Malaria Therapy
- 8-Dehydroxythienamycin's structure is related to 8-aminoquinoline, a class that has been pivotal in latent malaria therapy. The compound's structural similarities to 8-aminoquinolines, known for their role in malaria treatment, suggest potential applications in similar therapeutic domains (Baird, 2019).
Biosynthesis and Post-Translational Modifications
- The biosynthesis of compounds like 8-Dehydroxythienamycin involves complex post-translational modifications, as observed in the production of lantibiotics such as cinnamycin. These modifications are crucial for the interaction of such compounds with their biological targets, indicating a similar significance in the biosynthesis of 8-Dehydroxythienamycin (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Antibacterial Activity
- The structure of 8-Dehydroxythienamycin, similar to other bacteriocins, shows promise in broad-spectrum antibacterial activity. Research on bacteriocins from Bacillus spp. demonstrates the potential of such structures in inhibiting a range of bacteria, including clinically relevant pathogens, which could be extrapolated to the activities of 8-Dehydroxythienamycin (Bizani & Brandelli, 2002).
Eigenschaften
CAS-Nummer |
74806-75-0 |
|---|---|
Produktname |
8-Dehydroxythienamycin |
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |
InChI-Schlüssel |
PSJNLRROOZKIHF-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Kanonische SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Andere CAS-Nummern |
74806-75-0 |
Synonyme |
8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



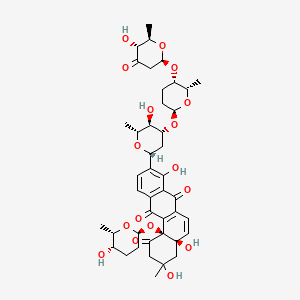
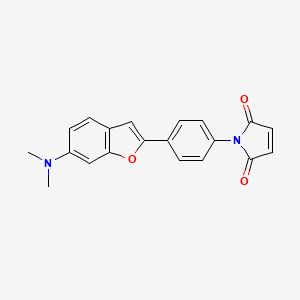
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)
![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)
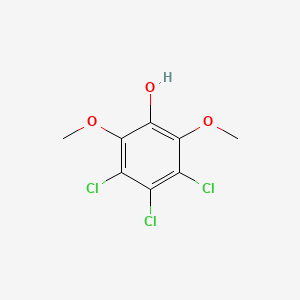
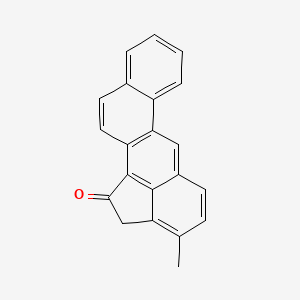
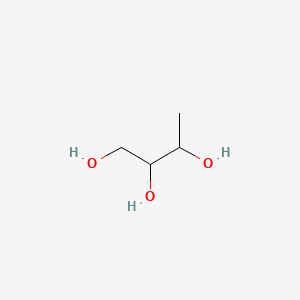
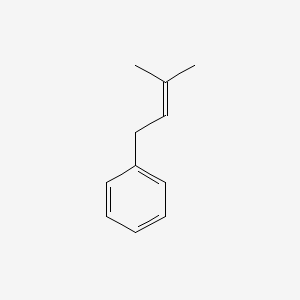
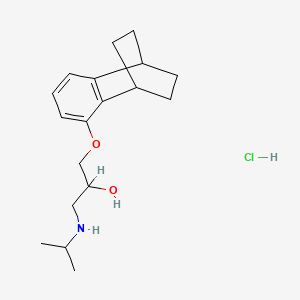
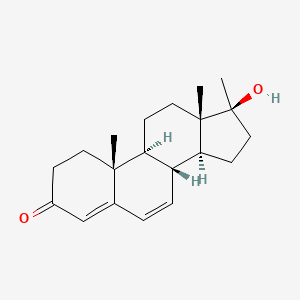
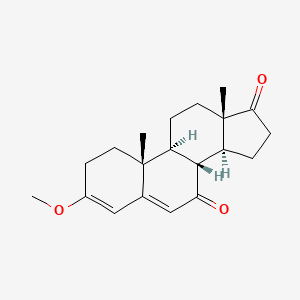
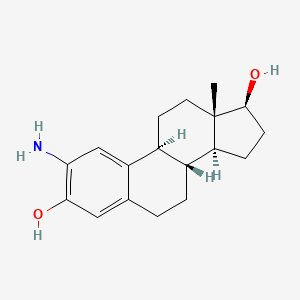
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
